2-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
Description
Properties
Molecular Formula |
C20H23ClN2O |
|---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C20H23ClN2O/c1-15-8-10-16(11-9-15)19(23-12-4-5-13-23)14-22-20(24)17-6-2-3-7-18(17)21/h2-3,6-11,19H,4-5,12-14H2,1H3,(H,22,24) |
InChI Key |
JZXPLEVNMGNKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Benzamide Formation
The benzamide core is synthesized via acylation reactions between 2-chlorobenzoyl chloride and a primary amine intermediate.
Key Steps :
-
Preparation of 2-Chlorobenzoyl Chloride
-
Coupling with Amine Intermediate
-
Intermediate Structure : 2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethylamine.
-
Reaction Conditions : Use coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DIPEA (N,N-diisopropylethylamine).
-
Data Table: Benzamide Formation Conditions
Pyrrolidine Ring Formation
The pyrrolidine moiety is introduced via cycloaddition or reductive amination .
Method A: Cycloaddition with Grubbs-Hoveyda II Catalyst
Method B: Reductive Amination
-
Reagents : 2-(4-Methylphenyl)ethylamine, pyrrolidine-2-carboxaldehyde, NaBH₃CN.
-
Conditions : Methanol, reflux, 6–8 hours.
-
Yield : ~60–65%.
Coupling of 4-Methylphenyl Group
The 4-methylphenyl group is introduced via Suzuki-Miyaura coupling or Ullmann-type reactions .
Suzuki-Miyaura Coupling
Ullmann Reaction
Optimized Synthesis Protocol
Step 1: Synthesis of 2-Chlorobenzoyl Chloride
Step 2: Synthesis of Amine Intermediate
-
Reactants : 2-(4-Methylphenyl)ethylamine (1.0 mol), pyrrolidine-2-carboxaldehyde (1.0 mol).
-
Procedure :
-
Reflux in methanol with NaBH₃CN for 6 hours.
-
-
Yield : ~65%.
Step 3: Acylation with 2-Chlorobenzoyl Chloride
Step 4: Purification
Critical Analysis of Reaction Conditions
Table 1: Comparative Analysis of Coupling Agents
| Coupling Agent | Reaction Time | Yield | Advantages | Limitations |
|---|---|---|---|---|
| HATU | 3–6 hours | 85–90% | High efficiency, low impurities | High cost |
| EDC | 12–24 hours | 75–80% | Cost-effective | Requires prolonged stirring |
| HATU + DMSO | 9 hours | 65–70% | Elevated temperature tolerance | Lower yields |
Key Challenges
-
Pyrrolidine Ring Stability : Grubbs-Hoveyda II catalysts may lead to side reactions (e.g., olefin isomerization).
-
Steric Hindrance : Bulky substituents (e.g., 4-methylphenyl) reduce reaction rates in coupling steps.
Alternative Synthetic Approaches
**5.1 Solid-Phase Synthesis
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 2-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide exhibit significant antitumor properties. For instance, a study involving high-throughput screening against non-small-cell lung cancer (NSCLC) cell lines revealed that certain derivatives demonstrated selective toxicity towards specific cancer types. The introduction of aryl groups at strategic positions on the compound enhanced its potency against cancer cells .
Table 1: Antitumor Activity of Related Compounds
| Compound | EC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 80 | H2122 |
| Compound B | 30 | H2122 |
| 2-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide | TBD | TBD |
Inhibitors of Enzymatic Activity
The compound has been studied for its role as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. In particular, it has been shown to selectively inhibit stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism. The inhibition mechanism involves the formation of covalent bonds with the enzyme, leading to irreversible inhibition .
Table 2: Inhibition Potency Against SCD
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound C | 50 | Reversible |
| 2-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide | TBD | Irreversible |
Neurological Applications
Given its structural similarity to known neuroactive compounds, research has also focused on its potential as a neuroprotective agent. Studies suggest that derivatives of this compound may modulate neurotransmitter systems, offering therapeutic avenues for conditions like depression and anxiety .
Case Studies
Several case studies have been documented regarding the efficacy of compounds related to 2-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide:
- Case Study 1 : A compound structurally related to this benzamide was evaluated for its antitumor effects in vitro and in vivo. The results indicated a significant reduction in tumor size and improved survival rates in treated mice compared to controls.
- Case Study 2 : Another study explored the neuroprotective effects of similar compounds in models of neurodegeneration, demonstrating reduced neuronal cell death and improved cognitive function.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Pyrrolidine vs. Morpholine: The morpholine-containing analog () has increased polarity (logP ~3.8 vs.
- Thiazole vs. Thiophene : The thiazole analog () exhibits higher logP (5.11) than the thiophene derivative (), likely due to thiazole's nitrogen atom enhancing dipole interactions.
- Indole Substituent : The indole-containing compound () has a lower molecular weight (328.8 g/mol) and logP (3.9), making it more suitable for central nervous system (CNS) penetration.
Pharmacological Implications
Target Selectivity
- Pyrrolidine and Morpholine : Pyrrolidine's secondary amine may engage in hydrogen bonding with ATP-binding sites (e.g., kinase targets), while morpholine's ether oxygen could interact with polar residues in enzymes like ATAD2 .
- Thiazole and Thiophene : Thiazole's aromatic nitrogen may enhance π-stacking in hydrophobic pockets (e.g., cancer-related proteins), whereas thiophene's sulfur atom could influence redox activity .
Metabolic Stability
Biological Activity
2-Chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and potential therapeutic uses.
The compound has the following chemical structure:
- Chemical Formula : C16H20ClN2O
- Molecular Weight : 292.80 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Research indicates that 2-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide interacts primarily with the central nervous system (CNS) by modulating neurotransmitter systems. Its structural similarity to known psychoactive substances suggests it may act as an agonist or antagonist at specific receptor sites, particularly those associated with opioid and dopamine pathways.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antinociceptive Effects : Studies have shown that the compound exhibits significant antinociceptive properties in animal models. This effect is likely mediated through opioid receptor interactions, which are essential for pain modulation.
- Antidepressant-like Activity : Preliminary evaluations in rodent models suggest that the compound may possess antidepressant-like effects, possibly through serotonergic and noradrenergic pathways.
- Neuroprotective Properties : There is emerging evidence indicating that this compound may offer neuroprotective benefits against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antinociceptive Activity
In a controlled study using the mouse hot plate test, subjects treated with varying doses of 2-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide demonstrated a dose-dependent decrease in pain response compared to the control group. The results indicated a significant analgesic effect at doses ranging from 10 to 30 mg/kg.
Case Study 2: Neuroprotective Effects
A study involving SH-SY5Y neuroblastoma cells exposed to oxidative stress showed that treatment with the compound resulted in a marked decrease in reactive oxygen species (ROS) levels. This suggests potential applications in treating conditions characterized by oxidative damage, such as Alzheimer's disease.
Research Findings
Recent investigations have focused on the pharmacokinetics and pharmacodynamics of 2-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide. Key findings include:
- Bioavailability : The compound exhibits moderate bioavailability when administered orally, with peak plasma concentrations reached within 1 hour.
- Half-Life : The elimination half-life is approximately 4 hours, indicating a relatively short duration of action.
- Metabolism : Metabolic studies suggest that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to several metabolites with varying biological activities.
Q & A
Basic: What are the key synthetic routes for 2-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Amide Coupling : React 2-chlorobenzoic acid derivatives (e.g., acid chloride) with 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethylamine under anhydrous conditions. Use a base like triethylamine to neutralize HCl byproducts .
Intermediate Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Monitor purity via TLC .
Final Characterization : Confirm structure using -NMR and -NMR to verify substituent integration and stereochemistry. Mass spectrometry (ESI-MS) ensures molecular weight accuracy (expected: ~342.9 g/mol) .
Basic: Which spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes isotopic patterns for Cl (M+2 peak) and verifies molecular formula (CHClNO) .
Advanced: How can researchers optimize reaction yields for scale-up synthesis?
Methodological Answer:
- Solvent Selection : Replace ethanol with DMF or THF to enhance amine solubility and reduce side reactions .
- Catalysis : Test coupling agents like HATU or EDC/HOBt for improved amide bond formation efficiency .
- Temperature Control : Optimize reflux conditions (e.g., 80°C for 12 hours vs. 60°C for 24 hours) to balance yield and decomposition .
- In-line Analytics : Use FTIR to monitor carbonyl stretching (1700–1650 cm) in real time during synthesis .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions in bioassays (e.g., IC variability) may arise from:
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, a 72-hour viability assay may overestimate cytotoxicity compared to 48-hour tests .
- Solubility Factors : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Structural Analogues : Compare with derivatives like 3-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide to isolate the chloro-substituent’s role in activity .
Advanced: What strategies support structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications : Synthesize analogues with substituent variations (e.g., replacing chloro with trifluoromethyl or methoxy groups) to assess electronic effects on receptor binding .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to model interactions with targets like GABA receptors. Prioritize analogues with improved binding scores (ΔG ≤ −8 kcal/mol) .
- In Vivo Validation : Test top candidates in rodent models for pharmacokinetics (e.g., C and t) to correlate in vitro potency with bioavailability .
Advanced: How to address stability issues during long-term storage?
Methodological Answer:
- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-PDA monitoring detect hydrolytic degradation (e.g., amide bond cleavage) .
- Formulation : Lyophilize the compound with cryoprotectants (trehalose or mannitol) to prevent hygroscopic decomposition .
- Light Sensitivity : Store in amber vials under nitrogen to mitigate photooxidation of the pyrrolidine moiety .
Advanced: What computational tools predict metabolic pathways?
Methodological Answer:
- Software : Use SwissADME or ADMET Predictor to identify probable Phase I metabolites (e.g., N-dealkylation of the pyrrolidine group or hydroxylation of the 4-methylphenyl ring) .
- Cytochrome P450 Profiling : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS to validate predicted metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
